Synthetic Yield: N-(2,4-Difluorophenyl)-2-fluorobenzamide (Fo24) vs. N-(2,3-Difluorophenyl)-2-fluorobenzamide (Fo23)
N-(2,4-Difluorophenyl)-2-fluorobenzamide (Fo24) is synthesized with a high yield of 87% from the condensation of 2-fluorobenzoyl chloride and 2,4-difluoroaniline [1]. This efficiency is comparable to its direct isomer, N-(2,3-difluorophenyl)-2-fluorobenzamide (Fo23), which is obtained at an 88% yield under similar conditions [2]. The quantitative similarity demonstrates that the 2,4-difluoro substitution pattern does not compromise synthetic accessibility, ensuring a robust and reliable procurement path comparable to established analogs.
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | 87% (1.09 g) |
| Comparator Or Baseline | Fo23: 88% |
| Quantified Difference | -1 percentage point |
| Conditions | Standard condensation reaction using 2-fluorobenzoyl chloride and corresponding difluoroaniline in a laboratory setting. |
Why This Matters
Procurement decisions often hinge on synthetic accessibility; this data confirms that Fo24 is as reliably obtainable as its known analog Fo23, mitigating supply chain risk.
- [1] Hehir, N.; Gallagher, J.F. N-(2,4-Difluorophenyl)-2-fluorobenzamide. Molbank 2024, 2024(1), M1771. View Source
- [2] Semantic Scholar. A new crystal structure and fluorescence property of N-2-flurobenzoyl-N′-4-tolylthiourea (citing data for Fo23). Accessed 2026-04-18. View Source
